Cas no 55216-11-0 (Trimethyl-β-cyclodextrin)

Trimethyl-β-cyclodextrin structure
Nome del prodotto:Trimethyl-β-cyclodextrin
Trimethyl-β-cyclodextrin Proprietà chimiche e fisiche
Nomi e identificatori
-
- TRIMETHYL-BETA-CYCLODEXTRIN
- 2,3,6-TRI-O-METHYL-BETA-CYCLODEXTRIN
- HEPTAKIS(2,3,6-TRI-O-METHYL)-BETA-CYCLODEXTRIN
- heptakis(2,3,6-tri-O-methyl)-B-*cyclodextrin
- Trimethyl-?cyclodextrin
- 2,3,6-tri-o-methyl-β-cyclodextrin
- heptakis(2,3,6-tri-o-methyl)-β-cyclodextrin
- b-Cyclodextrin,2A,2B,2C,2D,2E,2F,2G,3A,3B,3C,3D,3E,3F,3G,6A,6B,6C,6D,6E,6F,6G-heneicosa-O-meth...
- b-Cyclodextrin,2A,2B,2C,2D,2E,2F,2G,3A,3B,3C,3D,3E,3F,3G,6A,6B,6C,6D,6E,6F,6G-heneicosa-O-methyl-
- TRIMETHYL-β-CYCLODEXTRIN
- Heptakis(2,3,6-trimethyl)-beta-cyclodextrin
- Hydrodex beta-PM
- Me21-beta-CD
- Per-O-methyl-beta-cyclodextrin
- Heptakis(2,3,6-tri-O-methyl)-
- A-cyclodextrin
- 317745Y683
- TOMBC
- Tri-O-methyl-beta-cyclodextrin
- TMe-beta-cyclodextrin
- Trimethyl-ss-cyclodextrin
- Heptakis (2,3,6-tri-O-methyl)beta cyclodexatrin
- BDBM36247
- beta-Cyclodextrin, tri-O-methyl-
- 2,3,6-Tri-O-methyl-
- Heptakis(2,3,6-tri-O-methyl)betaCD
- Heptakis(2,3,6-
- .BETA.-CYCLODEXTRIN PERMETHYL ETHER
- TRIMETHYL-.BETA.-CYCLODEXTRIN
- TRimethyl-?-cyclodextrin
- HY-W145501
- Heptakis(2,3,6-tri-O-methyl)-beta-cyclodextrin, >=90%
- Heptakis(2,3,6-tri-O-methyl)- beta -cyclodextrin
- TRIMEB
- 2,3,6-TRIMETHYL-BETA-CYCLODEXTRIN
- CYDEX-.BETA.
- SCHEMBL907803
- .beta.-Cyclodextrin, 2A,2B,2C,2D,2E,2F,2G,3A,3B,3C,3D,3E,3F,3G,6A,6B,6C,6D,6E,6F,6G-heneicosa-O-methyl-
- T72606
- UNII-317745Y683
- Q27256017
- 55216-11-0
- CS-0214435
- TRI-O-METHYL-.BETA.-CYCLODEXTRIN
- CYDEX-BETA
- BETA-CYCLODEXTRIN PERMETHYL ETHER
- Trimethyl-
- HYDRODEX .BETA.-PM
- 2,3,6-TRIMETHYL-.BETA.-CYCLODEXTRIN
- Heptakis(2,3,6-tri-O-methyl)-beta-cyclodextrin, >=98.0%
- MFCD00010728
- heptakis (2,3,6-tri-O-methyl)-beta-cyclodextrin
- BETA-CYCLODEXTRIN, 2A,2B,2C,2D,2E,2F,2G,3A,3B,3C,3D,3E,3F,3G,6A,6B,6C,6D,6E,6F,6G-HENEICOSA-O-METHYL-
- Trimethyl-β-cyclodextrin
-
- MDL: MFCD00010728
- Inchi: 1S/C63H112O35/c1-64-22-29-36-43(71-8)50(78-15)57(85-29)93-37-30(23-65-2)87-59(52(80-17)44(37)72-9)95-39-32(25-67-4)89-61(54(82-19)46(39)74-11)97-41-34(27-69-6)91-63(56(84-21)48(41)76-13)98-42-35(28-70-7)90-62(55(83-20)49(42)77-14)96-40-33(26-68-5)88-60(53(81-18)47(40)75-12)94-38-31(24-66-3)86-58(92-36)51(79-16)45(38)73-10/h29-63H,22-28H2,1-21H3/t29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43+,44+,45+,46+,47+,48+,49+,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-/m1/s1
- Chiave InChI: DSDAICPXUXPBCC-MWDJDSKUSA-N
- Sorrisi: O1[C@]2([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])OC([H])([H])[H])O2)O[C@]2([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])OC([H])([H])[H])O2)O[C@]2([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])OC([H])([H])[H])O2)O[C@]2([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])OC([H])([H])[H])O2)O[C@]2([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])OC([H])([H])[H])O2)O[C@]2([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])OC([H])([H])[H])O2)O[C@]2([H])[C@@]([H])([C@]([H])([C@@]1([H])[C@@]([H])(C([H])([H])OC([H])([H])[H])O2)OC([H])([H])[H])OC([H])([H])[H])OC([H])([H])[H])OC([H])([H])[H])OC([H])([H])[H])OC([H])([H])[H])OC([H])([H])[H])OC([H])([H])[H])OC([H])([H])[H])OC([H])([H])[H])OC([H])([H])[H])OC([H])([H])[H])OC([H])([H])[H])OC([H])([H])[H]
Proprietà calcolate
- Massa esatta: 1428.70000
- Massa monoisotopica: 1428.698
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 35
- Conta atomi pesanti: 98
- Conta legami ruotabili: 28
- Complessità: 1800
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 35
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: -3.7
- Superficie polare topologica: 323
- Carica superficiale: 0
Proprietà sperimentali
- Colore/forma: Non determinato
- Densità: 1.27±0.1 g/cm3 (20 ºC 760 Torr),
- Punto di fusione: 170-178 °C (lit.)
- Punto di ebollizione: 1108.3±65.0 °C at 760 mmHg
- Punto di infiammabilità: 324.6±34.2 °C
- Indice di rifrazione: 160 ° (C=1, CHCl3)
- Solubilità: Estremamente solubile (1000 g/l) (25°C),
- PSA: 323.05000
- LogP: -1.49450
- Solubilità: Solubile in acqua
- Attività ottica: [α]25/D +157±4°, c = 1% in H2O
Trimethyl-β-cyclodextrin Informazioni sulla sicurezza
- Parola segnale:warning
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
-
Dichiarazione di avvertimento:
P264Pulire accuratamente dopo il trattamento
P280Indossare guanti protettivi/Indossare indumenti protettivi/Indossare occhiali protettivi/Indossare una maschera protettiva
P305Se entra negli occhi
P351Sciacquare attentamente con acqua per alcuni minuti
P338Rimuovere la lente a contatto (se presente) e facile da usare, Continuare a sciacquare
P337Se l'irritazione oculare persiste
P313Ottenere consiglio medico/cure - Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:3
- Istruzioni di sicurezza: S2-S3-S22-S24/25
- Condizioni di conservazione:2-8°C
Trimethyl-β-cyclodextrin Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H18880-1g |
TRIMETHYL-BETA-CYCLODEXTRIN |
55216-11-0 | 98% | 1g |
¥1158.0 | 2023-09-07 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H18880-5g |
TRIMETHYL-BETA-CYCLODEXTRIN |
55216-11-0 | 98% | 5g |
¥5248.0 | 2023-09-07 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H811487-250mg |
Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin |
55216-11-0 | 98% | 250mg |
¥628.00 | 2022-01-14 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H121049-5g |
Trimethyl-β-cyclodextrin |
55216-11-0 | 98% | 5g |
¥3707.90 | 2023-09-02 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H811487-1g |
Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin |
55216-11-0 | 98% | 1g |
¥1,760.00 | 2022-01-14 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | ZH622-200mg |
Trimethyl-β-cyclodextrin |
55216-11-0 | 98.0%(LC) | 200mg |
¥444.0 | 2022-06-10 | |
Ambeed | A666606-1g |
Trimethyl-β-cyclodextrin |
55216-11-0 | 98% | 1g |
$79.0 | 2025-02-24 | |
Ambeed | A666606-5g |
Trimethyl-β-cyclodextrin |
55216-11-0 | 98% | 5g |
$275.0 | 2025-02-24 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H121049-1g |
Trimethyl-β-cyclodextrin |
55216-11-0 | 98% | 1g |
¥896.90 | 2023-09-02 | |
Aaron | AR003VST-1g |
Trimethyl-beta-cyclodextrin |
55216-11-0 | 98% | 1g |
$78.00 | 2025-01-22 |
Trimethyl-β-cyclodextrin Letteratura correlata
-
Yikang Cong,Xingnan Chen,Yan Mei,Jun Ye Dalton Trans., 2022,51, 2923-2931
-
2. Caper tea
-
3. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
-
C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
55216-11-0 (Trimethyl-β-cyclodextrin) Prodotti correlati
- 4064-06-6(1,2:3,4-Di-O-isopropylidene-a-D-galactopyranose)
- 10016-20-3(α-Cyclodextrin)
- 641-74-7((3R,3aR,6R,6aR)-hexahydrofuro[3,2-b]furan-3,6-diol)
- 4618-18-2(Lactulose)
- 97-30-3(Methyl a-D-Glucopyranoside)
- 57-50-1(Sucrose, Ultra Pure)
- 32860-56-3(Mono-6-O-(p-toluenesulfonyl)-α-cyclodextrin)
- 17465-86-0(γ-Cyclodextrin)
- 63-42-3(Lactose)
- 585-88-6(Maltitol)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:55216-11-0)Trimethyl-β-cyclodextrin

Purezza:99%
Quantità:5g
Prezzo ($):248.0